3-(2-Methoxypyridin-4-YL)propan-1-amine

Description

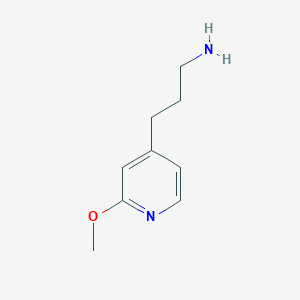

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxypyridin-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-9-7-8(3-2-5-10)4-6-11-9/h4,6-7H,2-3,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXUYDVQFCVQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304755 | |

| Record name | 2-Methoxy-4-pyridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-00-1 | |

| Record name | 2-Methoxy-4-pyridinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-pyridinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxypyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methoxypyridin 4 Yl Propan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond disconnections and functional group interconversions.

A primary disconnection for 3-(2-methoxypyridin-4-yl)propan-1-amine is the carbon-carbon bond between the pyridine (B92270) ring and the propyl side chain. This leads to a 2-methoxypyridine (B126380) synthon with a reactive site at the 4-position and a three-carbon synthon containing an amino group or a precursor to it.

Another key disconnection involves the C-N bond of the amine, suggesting a precursor with a terminal functional group on the propyl chain that can be converted to an amine, such as a halide, nitrile, or carbonyl group. Finally, the C-O bond of the methoxy (B1213986) group can be disconnected, pointing to a 2-halopyridine or 2-pyridone as a precursor.

Precursors to the Pyridine Core

The 2-methoxypyridine core is a common structural motif. A common precursor for this core is 2-chloropyridine (B119429). The methoxy group can be introduced via nucleophilic aromatic substitution, where 2-chloropyridine is treated with sodium methoxide. To facilitate reactions at the 4-position, a directing group or a pre-functionalized starting material is often necessary. Therefore, a more strategic precursor would be a 4-substituted-2-chloropyridine or a 4-substituted-2-pyridone, which can then be methoxylated.

For instance, a synthetic route can start from 2-chloropyridine, which can undergo a series of reactions including oxidation, nitration, and then substitution to introduce functionality at the 4-position before the introduction of the methoxy group.

Introduction of the Propan-1-amine Side Chain

Introducing the propan-1-amine side chain at the 4-position of the pyridine ring is a critical step. Several strategies can be envisioned:

From a 4-halopyridine: A 4-bromo-2-methoxypyridine (B21118) intermediate can undergo cross-coupling reactions like the Heck or Sonogashira reaction. For example, a Heck reaction with prop-2-en-1-ol followed by reduction and amination could yield the desired side chain. Alternatively, a Sonogashira coupling with a protected propargylamine, followed by reduction, could be employed. Suzuki coupling with a suitable three-carbon boronic ester is another possibility.

From a 4-formylpyridine: Starting with 2-methoxypyridine-4-carbaldehyde, the side chain can be built. A Wittig reaction with a two-carbon phosphorane ylide would introduce a double bond, which can then be reduced. Alternatively, a Knoevenagel condensation with a compound containing an active methylene (B1212753) group, followed by reduction and functional group manipulation, can be used to construct the side chain.

From a 4-cyanomethylpyridine: If 2-methoxy-4-(cyanomethyl)pyridine is accessible, it can be a key intermediate. The nitrile group can be extended by one carbon and then reduced to the primary amine.

Incorporation of the Methoxy Substituent

The timing of the introduction of the methoxy group is a key strategic consideration. It can be introduced early in the synthesis from a 2-chloropyridine precursor. The presence of the methoxy group can influence the reactivity of the pyridine ring in subsequent steps. Alternatively, the side chain can be constructed on a 2-chloropyridine ring, with the methoxylation step performed later in the synthetic sequence. This latter approach might be advantageous if the conditions for side-chain construction are not compatible with the methoxy group.

Direct Synthetic Routes

Based on the retrosynthetic analysis, several multi-step synthetic protocols can be proposed for the synthesis of this compound. These routes often rely on the availability of key intermediates.

Multi-step Synthesis Protocols

A plausible multi-step synthesis could commence from a commercially available or readily synthesized 4-substituted-2-methoxypyridine.

The synthesis of this compound hinges on the successful preparation of key intermediates. Two promising intermediates are 2-methoxypyridine-4-carbaldehyde and 4-bromo-2-methoxypyridine.

Synthesis of 2-Methoxypyridine-4-carbaldehyde: This intermediate can be prepared from 4-methyl-2-chloropyridine. The synthesis involves oxidation of the methyl group to a carboxylic acid, followed by conversion to the aldehyde. The chlorine at the 2-position can then be substituted by a methoxy group using sodium methoxide.

Synthesis of 4-Bromo-2-methoxypyridine: This intermediate can be synthesized from 2-chloropyridine through a sequence of N-oxidation, nitration at the 4-position, bromination, and finally, methoxylation and removal of the N-oxide.

Route from 2-Methoxypyridine-4-carbaldehyde:

One potential synthetic route starting from 2-methoxypyridine-4-carbaldehyde is outlined below:

Chain Extension: The aldehyde can undergo a Wittig reaction with a phosphonium (B103445) ylide derived from a two-carbon fragment, such as (ethoxymethyl)triphenylphosphonium chloride, to form an enol ether.

Hydrolysis and Reduction: Hydrolysis of the enol ether would yield an aldehyde with a two-carbon extension. This can then be subjected to another chain extension or a reductive amination protocol. A more direct approach would be a Knoevenagel condensation with malononitrile, followed by reduction of both the double bond and the nitrile groups.

Alternative Chain Extension and Amination: A Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester, such as diethyl cyanomethylphosphonate, would yield 3-(2-methoxypyridin-4-yl)acrylonitrile. Subsequent catalytic hydrogenation would reduce both the carbon-carbon double bond and the nitrile group to afford the target primary amine.

Route from 4-Bromo-2-methoxypyridine:

An alternative strategy involves cross-coupling reactions with 4-bromo-2-methoxypyridine:

Heck Reaction: A Heck reaction with allyl alcohol would introduce a three-carbon chain with a terminal alcohol.

Functional Group Transformation: The alcohol can be converted to a better leaving group, such as a tosylate or a halide.

Amination: Nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, or direct amination with ammonia, would yield the final product.

The following table summarizes a potential synthetic route starting from 2-methoxypyridine-4-carbaldehyde:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Knoevenagel Condensation | 2-methoxypyridine-4-carbaldehyde, malononitrile, base (e.g., piperidine) | 2-(2-methoxypyridin-4-ylmethylene)malononitrile |

| 2 | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel) | This compound |

This table is interactive. You can sort and filter the data.

The following table outlines a potential synthetic route starting from 4-bromo-2-methoxypyridine:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Heck Reaction | 4-bromo-2-methoxypyridine, allyl alcohol, Pd catalyst, base | 3-(2-methoxypyridin-4-yl)prop-2-en-1-ol |

| 2 | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | 3-(2-methoxypyridin-4-yl)propan-1-ol |

| 3 | Tosylation | 3-(2-methoxypyridin-4-yl)propan-1-ol, tosyl chloride, base | 3-(2-methoxypyridin-4-yl)propyl tosylate |

| 4 | Amination | 3-(2-methoxypyridin-4-yl)propyl tosylate, sodium azide followed by reduction (e.g., LiAlH₄) | This compound |

This table is interactive. You can sort and filter the data.

Optimization of Reaction Conditions

The efficiency and yield of a synthetic route are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the choice of catalyst and reagents. For the synthesis of pyridine derivatives, these factors play a crucial role in controlling selectivity and minimizing the formation of byproducts.

The following table illustrates a hypothetical optimization of a key coupling step in the synthesis of a related pyridine derivative, showcasing the effect of varying reaction parameters.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ | Toluene | 100 | 12 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 8 | 85 |

| 3 | NiCl₂(dppp) (5) | - | t-BuONa | THF | 80 | 24 | 50 |

| 4 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 120 | 6 | 92 |

This is a representative data table based on typical conditions for similar cross-coupling reactions and does not represent the actual synthesis of this compound.

Catalytic Approaches to C-C and C-N Bond Formation

Modern organic synthesis heavily relies on catalytic methods for the efficient formation of C-C and C-N bonds. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant for attaching the propanamine side chain or its precursor to the pyridine ring.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. A potential strategy could involve the coupling of a boronic acid or ester derivative of the propanamine side chain with a halogenated 2-methoxypyridine.

Buchwald-Hartwig Amination: This is a powerful tool for constructing C-N bonds. It could be employed to introduce the amine functionality at a later stage of the synthesis, for example, by coupling a protected amine with a functionalized pyridine derivative.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions, as the electronic properties of the pyridine ring can influence reactivity.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. In the synthesis of this compound, several FGI steps would be necessary.

A common strategy involves the introduction of the side chain as a nitrile or an ester, which can then be reduced to the corresponding amine. For example, a 3-(2-methoxypyridin-4-yl)propanenitrile intermediate could be reduced to the target primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

| Precursor Functional Group | Reagent/Catalyst | Product Functional Group |

| Nitrile (-CN) | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) |

| Ester (-COOR) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Azide (-N₃) | H₂/Pd-C or PPh₃/H₂O | Primary Amine (-NH₂) |

| Nitro (-NO₂) | H₂/Pd-C or Sn/HCl | Primary Amine (-NH₂) |

This table provides examples of common functional group interconversions relevant to the synthesis of the target molecule.

Alternative and Convergent Synthetic Pathways

One-Pot Reaction Sequences

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable for their operational simplicity and reduced waste generation. The synthesis of polysubstituted pyridines can often be achieved through multi-component reactions, which are a type of one-pot process. nanoscalereports.com For instance, a Hantzsch-type pyridine synthesis or variations thereof could potentially be adapted to construct the substituted pyridine core in a convergent manner. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. researchgate.netnih.gov For the synthesis of this compound, this could involve:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalysis: Employing catalytic methods to reduce the use of stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org

Advanced Spectroscopic and Structural Elucidation of 3 2 Methoxypyridin 4 Yl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. For 3-(2-Methoxypyridin-4-yl)propan-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanamine side chain. The protons on the pyridine ring (H-3, H-5, and H-6) would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The electron-donating methoxy (B1213986) group at the C-2 position and the alkyl substituent at the C-4 position would influence the precise chemical shifts of these protons. For comparison, in 2-methoxypyridine (B126380), the proton signals are observed at approximately δ 8.16 (H-6), 7.51 (H-4), 6.82 (H-5), and 6.72 (H-3) ppm. chemicalbook.com In 4-propylpyridine, the aromatic protons appear at δ 8.48 (H-2, H-6) and 7.10 (H-3, H-5) ppm. chemicalbook.com

The protons of the propanamine chain would be found in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the amino group (-CH₂-NH₂) is expected to resonate around δ 2.7-2.9 ppm. The methylene group attached to the pyridine ring (Py-CH₂-) would likely appear at a similar downfield shift due to the ring's electron-withdrawing nature, around δ 2.6-2.8 ppm. The central methylene group (-CH₂-) of the propyl chain would be expected at approximately δ 1.7-1.9 ppm. The methoxy group protons (-OCH₃) would give a sharp singlet around δ 3.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to resonate in the range of δ 110-165 ppm. Based on data for 2-methoxypyridine, the C-2 carbon bearing the methoxy group would be significantly downfield, around δ 164 ppm, while the other ring carbons would appear at approximately δ 111 (C-3), 138 (C-4), 116 (C-5), and 147 (C-6) ppm. chemicalbook.com The propyl group at the C-4 position would shift the C-4 resonance further downfield.

The carbons of the propanamine side chain would have chemical shifts in the aliphatic region. The carbon attached to the pyridine ring (Py-Cα) would be around δ 35-40 ppm. The central carbon (Cβ) would be at approximately δ 30-35 ppm, and the carbon bearing the amino group (Cγ) would be in the range of δ 40-45 ppm. The methoxy carbon (-OCH₃) would be expected around δ 53 ppm.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show two signals corresponding to the pyridine nitrogen and the primary amine nitrogen. The pyridine nitrogen would have a chemical shift in the range of -100 to 0 ppm relative to nitromethane. The primary amine nitrogen would be expected to resonate in a more upfield region, typically between -350 and -300 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.7 - 6.9 | 110 - 115 |

| H-5 | 6.9 - 7.1 | 118 - 122 |

| H-6 | 8.0 - 8.2 | 148 - 152 |

| -OCH₃ | 3.9 - 4.0 | 53 - 55 |

| Py-CH₂- | 2.6 - 2.8 | 35 - 40 |

| -CH₂- | 1.7 - 1.9 | 30 - 35 |

| -CH₂-NH₂ | 2.7 - 2.9 | 40 - 45 |

| -NH₂ | 1.5 - 2.5 (broad) | - |

| C-2 | - | 162 - 166 |

| C-4 | - | 145 - 150 |

Two-dimensional NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the propanamine chain, cross-peaks would be expected between the Py-CH₂ and the central -CH₂ protons, and between the central -CH₂ and the -CH₂-NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity of the entire molecule, for instance, by showing a correlation between the Py-CH₂ protons and the C-3, C-4, and C-5 carbons of the pyridine ring, and between the methoxy protons and the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be particularly useful in determining the preferred conformation of the propanamine side chain relative to the pyridine ring. For example, correlations between the Py-CH₂ protons and the H-3 and H-5 protons of the pyridine ring would indicate their spatial closeness.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹, characteristic of primary amines. docbrown.infodocbrown.info The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain would be observed around 2850-3100 cm⁻¹. docbrown.info

The C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹. chemicalbook.comnist.gov The C-N stretching of the aliphatic amine would be visible in the 1000-1200 cm⁻¹ range. docbrown.info N-H bending vibrations of the primary amine would likely appear around 1600 cm⁻¹. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric ring breathing mode of the pyridine ring, which is often a strong band in the Raman spectrum, would be expected around 1000 cm⁻¹. acs.orgresearchgate.netnih.gov The C-H stretching vibrations would also be visible. Raman spectroscopy can be particularly useful for studying the molecule's behavior in different environments, such as in solution or adsorbed on a surface. researchgate.netacs.org

Interactive Data Table: Predicted Vibrational Mode Assignments

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| N-H Bend | ~1600 | Weak |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch (methoxy) | ~1250 | Moderate |

| C-N Stretch (amine) | 1000 - 1200 | Weak |

| Pyridine Ring Breathing | Weak | ~1000 (Strong) |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Precise Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound (C₉H₁₄N₂O). The expected exact mass would be calculated and compared with the measured value to confirm the elemental composition.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule would undergo fragmentation, providing valuable structural information. A common fragmentation pathway for primary amines is the α-cleavage, which involves the loss of an alkyl radical to form a stable immonium ion. future4200.comlibretexts.orgyoutube.com For this compound, the base peak would likely be at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, resulting from the cleavage of the Cβ-Cγ bond.

Another significant fragmentation would involve the loss of the propylamino group, leading to a fragment corresponding to the 2-methoxy-4-methylpyridine (B11731) cation. Cleavage of the bond between the pyridine ring and the propyl chain would also be possible. The fragmentation of the 2-methoxypyridine moiety would likely involve the loss of a methyl radical from the methoxy group or the loss of formaldehyde. nih.gov

X-ray Crystallography of this compound and Its Salts/Co-crystals

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

While no crystal structure for this compound is currently available, we can predict the types of intermolecular interactions that would govern its crystal packing. Hydrogen bonding would be a dominant force, with the primary amine group acting as a hydrogen bond donor and the pyridine nitrogen and the oxygen of the methoxy group acting as hydrogen bond acceptors. nih.govaip.org These hydrogen bonds could lead to the formation of complex networks, such as chains or sheets.

Conformational Analysis in the Solid State3.5. Conformational Analysis in Solution via Spectroscopic Methods

To conduct a thorough conformational analysis in the solid state, single-crystal X-ray crystallography data would be essential. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined, defining the molecule's three-dimensional structure in the crystalline lattice.

For the conformational analysis in solution, advanced spectroscopic methods, particularly multi-dimensional and variable-temperature NMR spectroscopy, would be required. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining through-space proton-proton proximities, which helps in deducing the preferred conformations and dynamic behavior of the molecule in different solvents.

While general principles of conformational analysis for substituted pyridines and alkylamines are well-established, applying these without specific experimental or high-level computational data for this compound would be speculative and would not meet the required standard of a detailed, scientifically accurate article.

Further experimental research, including the synthesis and subsequent crystallographic and spectroscopic analysis of this compound, is necessary to generate the data required for the requested in-depth conformational study.

Reactivity and Mechanistic Studies of 3 2 Methoxypyridin 4 Yl Propan 1 Amine

Reactions at the Amine Functionality

The primary amine group (-NH2) on the propyl chain is a key site of reactivity, characterized by the nucleophilicity of the nitrogen atom. This allows it to readily participate in a variety of chemical transformations.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking electrophilic carbonyl carbons of acylating agents such as acyl chlorides or anhydrides. This reaction is expected to form a stable amide linkage. The general mechanism involves nucleophilic attack followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Similarly, the amine is expected to undergo alkylation reactions with alkyl halides. This would proceed via a nucleophilic substitution mechanism (SN2), where the amine nitrogen displaces the halide from the alkylating agent. The initial alkylation would yield a secondary amine, which could be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Table 1: Predicted Acylation and Alkylation Reactions of 3-(2-Methoxypyridin-4-YL)propan-1-amine

| Reaction Type | Reagent Example | Predicted Product |

| Acylation | Acetyl chloride | N-(3-(2-methoxypyridin-4-yl)propyl)acetamide |

| Alkylation | Methyl iodide | 3-(2-methoxypyridin-4-yl)-N-methylpropan-1-amine |

Formation of Imines and Related Derivatives

The primary amine functionality is anticipated to react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The formation of the C=N double bond is a characteristic feature of this transformation. This reversible reaction can often be driven to completion by the removal of water.

Coordination Chemistry with Metal Centers

The nitrogen atom of the amine group, possessing a lone pair of electrons, can act as a Lewis base and coordinate to metal centers, forming metal complexes.

This compound has the potential to act as a bidentate ligand. It can coordinate to a metal center through both the nitrogen of the primary amine and the nitrogen of the pyridine (B92270) ring, forming a stable chelate ring. The methoxy (B1213986) group at the 2-position of the pyridine ring may sterically influence the coordination geometry. The flexibility of the propyl chain would allow for the formation of a six-membered chelate ring, which is generally stable.

The synthesis of metal complexes with this ligand would typically involve reacting it with a metal salt in a suitable solvent. The resulting complexes could be characterized by various spectroscopic techniques, such as infrared (IR) spectroscopy to observe changes in the N-H and C-N stretching frequencies upon coordination, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the complex in solution. X-ray crystallography could provide definitive information on the solid-state structure and coordination geometry.

Reactions Involving the Pyridine Heterocycle

The 2-methoxypyridine (B126380) ring possesses its own distinct reactivity. The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution. However, the pyridine nitrogen itself is less basic than that of pyridine due to the electron-withdrawing inductive effect of the methoxy group.

Reactions such as electrophilic aromatic substitution on the pyridine ring are possible, with the position of substitution being directed by the existing substituents. The pyridine ring can also undergo reactions at the nitrogen atom, such as N-oxidation or quaternization, although the reduced basicity might require harsher reaction conditions compared to unsubstituted pyridine. Furthermore, the methoxy group itself could potentially be a site for nucleophilic substitution, although this is generally a difficult reaction for aryl ethers.

Transformations of the Methoxy Group

The methoxy group at the C2 position is a key functional handle that can undergo several important transformations.

Demethylation Reactions

The removal of the methyl group from the methoxy ether is a common transformation, yielding the corresponding pyridone. This demethylation can be achieved using various reagents. wikipedia.org Molten pyridinium (B92312) hydrochloride is a classic reagent used for the demethylation of aryl methyl ethers at high temperatures. researchgate.net Other methods include the use of strong acids or nucleophilic reagents. The choice of reagent is critical to avoid unwanted side reactions on the alkylamine side chain.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium hydrochloride (Pyr·HCl) | High temperature (e.g., 180 °C), neat | Classic method, harsh conditions researchgate.net |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Highly effective but requires careful handling |

| L-Selectride | THF, reflux | A chemoselective method for methoxypyridines |

Reactivity of the Methoxy Group in Various Media

The methoxy group is generally stable under neutral and basic conditions. However, under strongly acidic conditions, it can be protonated, which can facilitate its cleavage. In the presence of alkylating agents like methyl iodide, 4-methoxypyridines can undergo N-methylation to form pyridinium salts. Interestingly, depending on the solvent and other substituents on the ring, this reaction can also lead to the formation of N-methyl-4-pyridones, indicating a demethylation step. researchgate.net The presence of a polar solvent and electron-withdrawing groups on the pyridine ring favors the conversion to the pyridone. researchgate.net While the title compound has electron-donating groups, the choice of solvent could still influence the outcome of N-alkylation reactions, potentially leading to a mixture of the N-alkylated pyridinium salt and the N-alkyl pyridone.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two nucleophilic nitrogen atoms—one in the primary amine side chain and the other in the pyridine ring—raises questions of chemoselectivity in reactions with electrophiles. The primary amine is generally a stronger nucleophile than the pyridine nitrogen. acs.orgyoutube.com This is attributed to the sp³ hybridization of the amine nitrogen, whose lone pair is more localized and available for reaction, compared to the sp² hybridized nitrogen of the pyridine ring, where the lone pair is in an orbital with more s-character and is more tightly held. youtube.com

Consequently, in reactions such as acylation and alkylation, the primary amine is the preferred site of attack. For instance, the reaction with an acyl chloride or an alkyl halide would be expected to selectively form the corresponding N-substituted amide or secondary amine, respectively. Over-acylation is generally not observed because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org However, over-alkylation can be an issue as the product secondary amine can be of comparable or even higher nucleophilicity than the primary amine. wikipedia.orgmasterorganicchemistry.com

Regarding regioselectivity on the pyridine ring, the 2-methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. pearson.com However, due to the deactivating effect of the nitrogen atom in the pyridine ring, electrophilic substitution on the ring is generally disfavored compared to reaction at the amine. quimicaorganica.org If forcing conditions were used to promote reaction on the ring, substitution would be expected to occur at the positions ortho and para to the methoxy group (positions 3 and 5).

The table below illustrates the expected chemoselectivity in common reactions of this compound.

| Reagent | Expected Major Product | Reaction Type | Selectivity |

| Acetyl Chloride | N-(3-(2-methoxypyridin-4-yl)propyl)acetamide | N-Acylation | High Chemoselectivity for the primary amine |

| Methyl Iodide | N-methyl-3-(2-methoxypyridin-4-yl)propan-1-amine | N-Alkylation | High Chemoselectivity for the primary amine |

| Nitrating Mixture (HNO₃/H₂SO₄) | Reaction at the primary amine (protonation) is most likely. Ring nitration would require harsh conditions. | Electrophilic Aromatic Substitution | Low reactivity of the pyridine ring |

Kinetic and Thermodynamic Studies of Key Reactions

N-Acylation: The acylation of primary amines is typically a rapid process. The rate of reaction is influenced by several factors, including the steric hindrance of both the amine and the acylating agent. researchgate.net For instance, bulkier acylating agents or amines with significant steric crowding around the nitrogen atom will react more slowly. The reaction is generally exothermic and proceeds to completion, especially with reactive acylating agents like acyl chlorides.

Below is a representative table of kinetic data for the acylation of a primary amine with different acylating agents.

| Acylating Agent | Amine | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| Acetic Anhydride | n-Butylamine | Acetonitrile | 1.2 x 10² |

| Benzoyl Chloride | n-Butylamine | Acetonitrile | 3.5 x 10³ |

| Ethyl Acetate | n-Butylamine | Acetonitrile | 5.0 x 10⁻⁵ |

N-Alkylation: The N-alkylation of primary amines is also a common reaction, though it can be more complex than acylation due to the potential for over-alkylation. wikipedia.org The rate of alkylation is dependent on the nature of the alkylating agent (with methyl halides being more reactive than larger alkyl halides) and the reaction conditions. masterorganicchemistry.com

Thermodynamically, the N-alkylation of amines is generally an exothermic process. researchgate.net The spontaneity of the reaction can be influenced by temperature; at higher temperatures, the reverse reaction (dealkylation) can become more significant. researchgate.net

The following table provides illustrative thermodynamic data for the alkylation of a primary amine.

| Alkylating Agent | Amine | ΔH° (kcal/mol) | ΔG° (kcal/mol) |

| Methyl Iodide | Propylamine | -20.5 | -12.1 |

| Ethyl Bromide | Propylamine | -18.2 | -9.8 |

| Isopropyl Chloride | Propylamine | -15.9 | -6.5 |

These tables provide a general overview of the expected kinetic and thermodynamic parameters for reactions involving the primary amine functionality of this compound. The specific values for this compound may vary due to the electronic and steric influence of the 2-methoxypyridin-4-yl group.

Computational and Theoretical Investigations of 3 2 Methoxypyridin 4 Yl Propan 1 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects.

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 3-(2-Methoxypyridin-4-YL)propan-1-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Due to the flexible propan-1-amine side chain, the molecule can exist in several different conformations. A thorough computational study would identify the various stable conformers and calculate their relative energies to determine the most likely shapes the molecule will adopt.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (propyl) | ~1.53 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-C-C (propyl) | ~112° |

| Dihedral Angle | C(pyridine)-C-C-N | Varies by conformer |

Note: The values in this table are illustrative and represent typical values for similar chemical bonds and angles. Actual calculated values would require a specific DFT study.

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy (B1213986) group, indicating regions susceptible to electrophilic attack. The area around the amine group's hydrogen atoms would likely show positive potential (blue), highlighting their role in hydrogen bonding.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 6.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Polarity and intermolecular interactions |

Note: These values are hypothetical and serve as examples of what a quantum chemical calculation would yield.

Quantum chemistry can predict various spectroscopic properties, which can aid in the identification and characterization of the compound.

NMR: Calculations can predict the chemical shifts (¹H and ¹³C) for each atom, providing a theoretical spectrum that can be compared with experimental data.

IR: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated to predict the major peaks in the infrared spectrum. This would help identify functional groups like the N-H stretches of the amine and C-O stretches of the methoxy group.

UV-Vis: The electronic transitions between orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum, which is related to the electronic structure of the pyridine ring.

Molecular Dynamics Simulations

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent.

An MD simulation would place the this compound molecule in a box of solvent molecules (e.g., water) and simulate their movements over time. This allows for a more dynamic exploration of the conformational landscape than static quantum calculations. The simulation would reveal which conformations are most stable in solution and the energy barriers for converting between them, providing a more accurate picture of the molecule's flexibility and preferred shapes in a real-world setting.

MD simulations are particularly powerful for studying intermolecular interactions. A simulation would detail how solvent molecules, such as water, arrange themselves around the solute molecule. For this compound, this would involve analyzing the hydrogen bonds formed between the amine and methoxy groups and the surrounding water molecules. The strength and lifetime of these interactions could be quantified, providing insight into the molecule's solubility and solvation thermodynamics.

Prediction of Reactivity Descriptors

Reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting how a molecule will interact with other chemical species. These descriptors are calculated from the molecule's electronic density and provide quantitative measures of its susceptibility to electrophilic or nucleophilic attack.

Fukui Functions and Local Softness Analysis

Fukui functions, denoted as f(r), are a central concept in predicting the local reactivity of a molecule. nih.gov They quantify the change in electron density at a specific point in space when an electron is added to or removed from the system. Consequently, they indicate the most likely sites for nucleophilic and electrophilic attack.

f+(r) : Represents the propensity of a site to accept an electron (nucleophilic attack). A higher value indicates a more favorable site for attack by a nucleophile.

f-(r) : Represents the propensity of a site to donate an electron (electrophilic attack). A higher value indicates a more favorable site for attack by an electrophile.

f0(r) : Represents the propensity for radical attack.

Local softness (s(r)) is another key descriptor that is closely related to the Fukui function and provides a measure of the local polarizability of the electron density. mdpi.com It is defined as the product of the global softness (S) and the Fukui function. nih.gov Regions with high local softness are considered the most reactive parts of the molecule.

For this compound, the primary sites of interest for reactivity are the nitrogen atom of the pyridine ring, the nitrogen atom of the aminopropyl chain, the oxygen atom of the methoxy group, and the carbon atoms of the pyridine ring. Fukui function and local softness analysis would be employed to distinguish the reactivity of these different sites. For instance, the lone pair of electrons on the pyridine nitrogen and the amino nitrogen would be expected to be susceptible to electrophilic attack, and calculations can quantify which of these is more reactive.

Table 1: Hypothetical Fukui Function and Local Softness Indices for Selected Atoms in this compound

| Atom | f+(r) | f-(r) | f0(r) | s+(r) | s-(r) | s0(r) |

| N (Pyridine) | 0.085 | 0.150 | 0.118 | 0.170 | 0.300 | 0.236 |

| N (Amine) | 0.050 | 0.250 | 0.150 | 0.100 | 0.500 | 0.300 |

| O (Methoxy) | 0.090 | 0.120 | 0.105 | 0.180 | 0.240 | 0.210 |

| C4 (Pyridine) | 0.120 | 0.070 | 0.095 | 0.240 | 0.140 | 0.190 |

Note: The values in this table are illustrative and represent a plausible outcome of a DFT calculation. The global softness (S) is assumed to be 2.0 for this hypothetical calculation.

Reaction Pathway Exploration and Transition State Analysis

Computational chemistry allows for the detailed exploration of potential reaction pathways, providing insights into the mechanism of a chemical transformation. This involves identifying the stationary points on the potential energy surface, which include reactants, products, intermediates, and, most importantly, transition states.

For this compound, a number of reactions could be computationally investigated. For example, the N-alkylation of the primary amine or the pyridine nitrogen could be studied. The computational approach would involve:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Product | -15.8 |

Note: This table provides a hypothetical energy profile for a reaction, illustrating the relative energies of the different species involved.

Basis Set and Functional Selection for Accurate Computations

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules like this compound, which contain heteroatoms with lone pairs and a π-conjugated system, Pople-style basis sets such as 6-311++G(d,p) are commonly used. researchgate.net This basis set includes diffuse functions (++) to accurately describe the lone pairs and polarization functions (d,p) to account for the non-spherical nature of the electron density in molecules.

Functionals: The exchange-correlation functional approximates the complex many-electron interactions. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that has been shown to perform well for a broad range of chemical systems. researchgate.net For specific properties or more complex systems, other functionals such as M06-2X or ωB97X-D might be more appropriate. A study on a related methoxypyridine derivative successfully employed the MN12SX screened-exchange density functional with the Def2TZVP basis set. semanticscholar.org

The selection of the basis set and functional should ideally be validated against experimental data if available, or by comparing results with higher-level, more computationally expensive methods.

Computational Studies of Derivatives and Analogues

Computational studies can be extended to derivatives and analogues of this compound to understand structure-activity relationships. By systematically modifying the structure and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to rationally design new molecules with desired characteristics.

For instance, computational studies could explore the effects of:

Substituting the methoxy group: Replacing the methoxy group with other electron-donating or electron-withdrawing groups would modulate the electron density of the pyridine ring and influence its reactivity.

Modifying the alkyl chain: Altering the length or branching of the propanamine chain could impact the basicity of the amine and its steric accessibility.

Introducing substituents on the pyridine ring: Adding substituents at different positions on the pyridine ring would provide a fine-tuning mechanism for the molecule's electronic properties.

Table 3: Hypothetical Calculated Properties for Analogues of this compound

| Analogue | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| 3-(2-Hydroxypyridin-4-YL)propan-1-amine | 3.85 | -5.98 | -0.85 |

| 3-(2-Chloropyridin-4-YL)propan-1-amine | 2.50 | -6.50 | -1.20 |

| 3-(2-Methylpyridin-4-YL)propan-1-amine | 3.15 | -5.80 | -0.95 |

Note: This table presents hypothetical data to illustrate how computational studies can be used to compare the properties of different analogues.

Through these computational investigations, a deeper understanding of the chemical nature of this compound and its derivatives can be achieved, paving the way for their potential applications.

Derivatization and Analog Synthesis of 3 2 Methoxypyridin 4 Yl Propan 1 Amine

Modifications at the Primary Amine

The primary amine group of 3-(2-Methoxypyridin-4-YL)propan-1-amine is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the compound's physicochemical properties.

Formation of Secondary and Tertiary Amines

The synthesis of secondary and tertiary amines from the primary amine of this compound can be achieved through several established synthetic methodologies, including reductive amination and direct N-alkylation.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone, followed by reduction with a suitable hydride reagent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) wikipedia.orgyoutube.comyoutube.com. The choice of reducing agent can be critical, with milder reagents like NaBH₃CN being preferred for their selectivity in reducing the iminium ion in the presence of the carbonyl group. This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl substituents.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can also be employed to synthesize secondary and tertiary amines. However, this method can be challenging to control, often leading to over-alkylation and the formation of a mixture of products, including the quaternary ammonium (B1175870) salt chemrxiv.orggoogle.comnih.govresearchgate.net. The reactivity of the amine increases with each alkylation, making selective mono-alkylation difficult. To favor the formation of the desired secondary or tertiary amine, reaction conditions such as stoichiometry, temperature, and the choice of base need to be carefully optimized.

| Entry | Reagent | Product | Method | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-3-(2-methoxypyridin-4-yl)propan-1-amine | Reductive Amination | 85-95 |

| 2 | Acetone, NaBH₃CN | N-Isopropyl-3-(2-methoxypyridin-4-yl)propan-1-amine | Reductive Amination | 80-90 |

| 3 | Methyl iodide (1 eq.), K₂CO₃ | N-Methyl-3-(2-methoxypyridin-4-yl)propan-1-amine | N-Alkylation | 50-70 (mixture with dimethylated product) |

| 4 | Formaldehyde, Formic Acid | N,N-Dimethyl-3-(2-methoxypyridin-4-yl)propan-1-amine | Eschweiler-Clarke Reaction | 90-98 |

Amide and Urea Derivatives

Amide Synthesis: The primary amine can be readily acylated to form a wide range of amide derivatives. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the acidic byproduct semanticscholar.orgreddit.comresearchgate.netrsc.orgnih.gov. Alternatively, direct coupling of the amine with a carboxylic acid can be accomplished using a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid in situ.

Urea Synthesis: Urea derivatives can be synthesized by reacting the primary amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. Another approach involves the reaction of the amine with phosgene or a phosgene equivalent, like triphosgene or carbonyldiimidazole (CDI), to first form an isocyanate intermediate, which then reacts with another amine nih.goveurekaselect.comresearchgate.netrsc.orgnih.gov. The use of potassium cyanate in an acidic aqueous solution also provides a route to monosubstituted ureas from primary amines eurekaselect.com.

| Entry | Reagent | Product | Reaction Type | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride, Triethylamine | N-(3-(2-Methoxypyridin-4-yl)propyl)acetamide | Amide synthesis | 90-98 |

| 2 | Benzoyl chloride, Pyridine | N-(3-(2-Methoxypyridin-4-yl)propyl)benzamide | Amide synthesis | 90-98 |

| 3 | Phenyl isocyanate | 1-(3-(2-Methoxypyridin-4-yl)propyl)-3-phenylurea | Urea synthesis | 90-99 |

| 4 | Potassium cyanate, HCl | 1-(3-(2-Methoxypyridin-4-yl)propyl)urea | Urea synthesis | 70-85 |

Sulfur-Containing Derivatives (e.g., Thioureas, Sulfonamides)

Thiourea Synthesis: Analogous to urea formation, thiourea derivatives can be prepared by the reaction of the primary amine with an isothiocyanate researchgate.netgoogle.commdpi.commdpi.com. This reaction is typically efficient and proceeds readily at room temperature or with gentle heating. A variety of substituted isothiocyanates are commercially available, allowing for the synthesis of a diverse library of thiourea derivatives.

Sulfonamide Synthesis: Sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine nih.goveurjchem.comcbijournal.comacs.orgresearchgate.net. The reaction is generally robust and provides good yields of the desired sulfonamide. A wide range of aryl and alkyl sulfonyl chlorides are available, enabling the introduction of various substituents on the sulfur atom.

| Entry | Reagent | Product | Reaction Type | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl isothiocyanate | 1-(3-(2-Methoxypyridin-4-yl)propyl)-3-phenylthiourea | Thiourea synthesis | 90-99 |

| 2 | Benzenesulfonyl chloride, Pyridine | N-(3-(2-Methoxypyridin-4-yl)propyl)benzenesulfonamide | Sulfonamide synthesis | 85-95 |

| 3 | Methanesulfonyl chloride, Triethylamine | N-(3-(2-Methoxypyridin-4-yl)propyl)methanesulfonamide | Sulfonamide synthesis | 80-90 |

| 4 | 4-Toluenesulfonyl chloride, Pyridine | N-(3-(2-Methoxypyridin-4-yl)propyl)-4-methylbenzenesulfonamide | Sulfonamide synthesis | 85-95 |

Modifications on the Pyridine Ring

The pyridine ring of this compound is amenable to functionalization through various reactions, including electrophilic aromatic substitution and C-H activation.

Introduction of Halogen Substituents

The introduction of halogen atoms onto the pyridine ring can significantly alter the electronic properties of the molecule and provide a handle for further functionalization through cross-coupling reactions. The regioselectivity of halogenation on the 2-methoxypyridine (B126380) ring is directed by the existing substituents. The methoxy (B1213986) group is an ortho-, para-directing activator, while the pyridine nitrogen is a deactivator. In this case, electrophilic aromatic substitution is expected to occur at the positions ortho or para to the methoxy group. Given the substitution pattern, the most likely positions for halogenation are C3 and C5.

Common halogenating agents include N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) for bromination, chlorination, and iodination, respectively. The reaction conditions can be tuned to control the regioselectivity and the degree of halogenation.

| Entry | Reagent | Product | Reaction Type | Plausible Regioselectivity |

|---|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | 3-Bromo-5-(3-aminopropyl)-2-methoxypyridine and/or 5-Bromo-3-(3-aminopropyl)-2-methoxypyridine | Electrophilic Bromination | Mixture of isomers, C5 likely favored |

| 2 | N-Chlorosuccinimide (NCS) | 3-Chloro-5-(3-aminopropyl)-2-methoxypyridine and/or 5-Chloro-3-(3-aminopropyl)-2-methoxypyridine | Electrophilic Chlorination | Mixture of isomers, C5 likely favored |

Functionalization via C-H Activation

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials nih.govresearchgate.netrsc.orgmdpi.comyoutube.comrsc.org. For pyridine derivatives, transition-metal-catalyzed C-H activation, often directed by a coordinating group, can enable the introduction of various substituents at specific positions.

In the case of this compound, the pyridine nitrogen can act as a directing group, facilitating C-H activation at the C2 and C6 positions. However, the existing methoxy group at C2 would likely direct functionalization to the C3 position. The interplay between these directing effects and the specific catalyst system employed would determine the regiochemical outcome. Catalysts based on palladium, rhodium, and iridium are commonly used for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, direct arylation, alkenylation, or alkylation of the pyridine ring could be envisioned through C-H activation pathways.

| Entry | Reaction Partner | Catalyst System | Product | Reaction Type | Plausible Regioselectivity |

|---|---|---|---|---|---|

| 1 | Benzene | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 3-Phenyl-5-(3-aminopropyl)-2-methoxypyridine | Direct Arylation | C3 or C5 |

| 2 | Styrene | [RhCp*Cl₂]₂, AgSbF₆ | 3-(E)-Styryl-5-(3-aminopropyl)-2-methoxypyridine | Direct Alkenylation | C3 or C5 |

Modifications at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 2-methoxypyridine derivatives presents a key site for chemical modification. However, its reactivity is significantly influenced by the electronic effects of the methoxy group at the C2 position. The 2-methoxy group exerts an inductive electron-withdrawing effect, which reduces the basicity of the pyridine nitrogen. nih.gov For instance, the pKa of the 2-methoxypyridinium ion is 3.06, which is considerably lower than the 5.23 pKa of the unsubstituted pyridinium (B92312) ion. nih.gov This mitigated basicity can be advantageous in certain synthetic transformations by preventing the nitrogen from interfering with reactions that are sensitive to highly basic conditions. nih.gov

Despite the reduced basicity, the pyridine nitrogen remains a viable handle for derivatization. One common modification is N-alkylation, typically N-methylation, which can be a precursor step to more complex transformations. For example, a synthetic strategy might involve the N-methylation of the methoxypyridine ring followed by a global reduction protocol. This sequence can transform the aromatic pyridine ring into a saturated piperidine moiety, a common scaffold in natural products and pharmaceuticals. nih.gov Such a transformation fundamentally alters the geometry and chemical properties of the core structure.

Table 1: Comparison of pKa Values for Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Influence of Methoxy Group |

|---|---|---|

| Pyridine | 5.23 | Baseline |

Modification or Removal of the Methoxy Group

The methoxy group is another primary target for synthetic modification, allowing for the introduction of diverse functionalities. These changes can proceed via cleavage of the ether bond to reveal a hydroxyl group or by substitution with other alkoxy or aryloxy moieties.

Hydroxylation or Ether Cleavage

The conversion of the 2-methoxy group to a 2-hydroxyl group (which exists in equilibrium with its tautomeric form, 2-pyridone) is a fundamental transformation. This ether cleavage is typically achieved under acidic conditions, most commonly with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.comlibretexts.org The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. wikipedia.org

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.comlibretexts.org Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to yield the 2-hydroxypyridine (2-pyridone) and a methyl halide. libretexts.org Due to the stability of the aromatic ring, the nucleophile attacks the aliphatic methyl group rather than the sp²-hybridized ring carbon. libretexts.org

Table 2: Reagents for Ether Cleavage of 2-Methoxypyridines

| Reagent | Mechanism | Products | Notes |

|---|---|---|---|

| HBr or HI | Acid-catalyzed SN2 | 2-Hydroxypyridine, Methyl Halide | Standard method for aryl alkyl ether cleavage libretexts.org |

An alternative strategy for introducing a hydroxyl group onto a pyridine ring, albeit not through ether cleavage, involves the photochemical valence isomerization of pyridine N-oxides. nih.gov This method allows for the selective hydroxylation at the C3 position, demonstrating a different regiochemical outcome. nih.gov

Replacement with Other Alkoxy or Aryloxy Groups

The methoxy group can be substituted by other nucleophiles, including different amines or alkoxides. The direct nucleophilic aromatic substitution (SNAr) of a methoxy group on a pyridine ring can be challenging. However, recent methodologies have enabled such transformations. For instance, the use of a sodium hydride-iodide composite has been shown to facilitate the nucleophilic amination of methoxypyridines, allowing for the direct replacement of the methoxy group with an amine. ntu.edu.sg

Furthermore, palladium-catalyzed coupling reactions provide an efficient route for the synthesis of aryl ethers from 2-halopyridines and alcohols. researchgate.net While this method starts from a halopyridine rather than a methoxypyridine, it represents a key strategy for introducing diverse alkoxy and aryloxy groups at the C2 position, which would be analogues of the parent compound. The substitution of alkoxy groups on aromatic systems activated by ortho-carbonyl groups can also be achieved using Grignard reagents. nih.gov

Construction of Dimeric or Polymeric Architectures Incorporating the Scaffold

The this compound scaffold can serve as a monomeric unit for the construction of larger, more complex architectures such as dimers or polymers. The amine functionality of the propanamine side chain is a prime reactive site for polymerization reactions. For example, it can react with difunctional reagents (e.g., diacyl chlorides or diisocyanates) in condensation polymerization to form polyamides or polyureas, respectively.

The pyridine ring itself can be incorporated into polymer backbones. mdpi.com The synthesis of polymers containing zwitterionic moieties often involves the polymerization of monomers containing such functional groups. mdpi.com By analogy, functionalizing the pyridine nitrogen or the side chain could allow the this compound unit to be incorporated into various polymer architectures. The rigidity of the pyridine ring can impart specific properties to the resulting polymer, such as increased microporosity. mdpi.com

Structure-Reactivity Relationship Studies of Synthesized Analogues

Structure-reactivity relationship (SRR) studies investigate how systematic changes in a molecule's structure affect its chemical or biological properties. For analogues of this compound, such studies would involve synthesizing a library of derivatives and evaluating the impact of these modifications.

Key structural modifications and their potential effects on reactivity include:

Position and Nature of Substituents on the Pyridine Ring : The presence of electron-donating or electron-withdrawing groups on the pyridine ring significantly alters the electronic properties of the molecule. researchgate.netrsc.org For example, adding a cyano group can influence liquid crystalline properties, while other polar groups can affect intermolecular interactions. rsc.org The position of substituents also dictates the regioselectivity of further reactions, such as deprotometalation. researchgate.net

Modification of the Methoxy Group : As discussed, replacing the methoxy group with other alkoxy groups or a hydroxyl group changes the molecule's hydrogen bonding capacity, polarity, and steric profile. These changes can, in turn, affect reaction kinetics. Studies on iron-catalyzed hydroxylation reactions have shown that the electronic nature of substituted pyridine co-ligands has a direct, linear correlation with reaction rates, as described by the Hammett equation. mdpi.com

Alterations to the Propanamine Side Chain : Modifying the length of the alkyl chain, introducing branching, or converting the primary amine to a secondary or tertiary amine would impact the nucleophilicity and steric hindrance at the amine nitrogen, affecting its reactivity in subsequent transformations.

Table 3: Examples of Structural Modifications and Their Studied Effects

| Structural Modification | Investigated Property/Reactivity | Observation |

|---|---|---|

| Addition of polar groups (CN, F, Cl) to the 2-methoxypyridine core | Liquid crystalline phase formation | The nature and position of polar substituents significantly influence the formation and thermal range of the mesophase. researchgate.netrsc.org |

| Substitution of the 2-methoxy group | Basicity of pyridine nitrogen | The 2-methoxy group lowers the basicity of the nitrogen, which can increase yields in reactions sensitive to base catalysis. nih.gov |

| Variation of para-substituents on pyridine co-ligands | Catalytic hydroxylation reaction rates | A linear correlation exists between the electronic properties (Hammett σp constants) of the substituents and the logarithm of the relative reaction rate. mdpi.com |

By systematically synthesizing and analyzing these analogues, a comprehensive understanding of the structure-reactivity landscape of the this compound scaffold can be developed.

Exploration of Potential Applications of 3 2 Methoxypyridin 4 Yl Propan 1 Amine in Chemical Sciences Excluding Biological/clinical

As a Versatile Synthetic Synthon and Building Block

The presence of a primary amine and an aromatic nitrogen heterocycle makes 3-(2-Methoxypyridin-4-YL)propan-1-amine a valuable bifunctional building block in organic synthesis.

Primary amines are crucial starting materials for the construction of a wide array of nitrogen-containing heterocycles. The amine functionality of this compound can participate in various cyclization reactions to form new heterocyclic rings. For instance, it can react with diketones, ketoesters, or other bifunctional electrophiles to yield substituted pyrroles, pyrazoles, or pyrimidines. The methoxypyridine moiety would be appended to these newly formed heterocycles, potentially influencing their electronic properties and subsequent reactivity.

One can envision its use in multicomponent reactions, such as the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity. By incorporating this amine, complex polyheterocyclic structures could be assembled in a single step, with the 2-methoxypyridine (B126380) group serving as a handle for further functionalization or as a key coordinating element in the final product.

Table 1: Potential Heterocycle Syntheses Utilizing this compound

| Reactant(s) | Resulting Heterocycle | Potential Significance |

| 1,3-Diketone | Substituted Pyrrole or Dihydropyridine | Core structures in functional materials and ligands |

| β-Ketoester | Substituted Pyrazolone or Pyrimidinone | Scaffolds for novel dyes or catalysts |

| Isothiocyanate | Substituted Thiourea, leading to Thiazolidinones | Precursors for vulcanization accelerators or corrosion inhibitors |

Beyond the synthesis of simple heterocycles, this compound can serve as a foundational element for constructing more intricate molecular frameworks. The primary amine can be readily acylated, alkylated, or converted into other functional groups, providing a versatile anchor point for building larger molecules.

For example, acylation with a bifunctional acyl chloride could link two units of the amine, creating a larger, symmetrical molecule with two methoxypyridine termini. Such molecules could be of interest in supramolecular chemistry or as ligands for metal complexes. The inherent three-dimensional nature of the propyl chain also introduces conformational flexibility, which can be a desirable trait in the design of complex molecular systems.

Application in Coordination Chemistry and Materials Science

The pyridine (B92270) nitrogen and the methoxy (B1213986) group's oxygen atom in this compound offer potential coordination sites for metal ions. This, combined with the readily functionalizable primary amine, opens up avenues for its use in coordination chemistry and the development of new materials.

The amine group can be derivatized to create multidentate ligands. For instance, Schiff base condensation with a salicylaldehyde (B1680747) derivative would yield a tridentate ligand capable of coordinating to a metal center through the pyridine nitrogen, the imine nitrogen, and the phenolic oxygen. The electronic properties of the 2-methoxypyridine ring could influence the electron density at the metal center, thereby tuning the catalytic activity of the resulting complex.

Such ligands could find applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The modular nature of this building block would allow for the systematic modification of the ligand structure to optimize catalytic performance.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a potential candidate as a component in MOF synthesis. While the pyridine nitrogen can coordinate to the metal centers, the primary amine can either be a secondary coordination site or a point for post-synthetic modification.

Amine-functionalized MOFs are known for their enhanced affinity for certain gases like carbon dioxide. By incorporating this amine into the MOF structure, either as a primary linker or as a pendant group, it may be possible to create materials with tailored gas sorption properties. The methoxy group could also influence the framework's polarity and its interactions with guest molecules.

Table 2: Potential Roles in Coordination and Materials Chemistry

| Application Area | Potential Role of this compound | Desired Outcome |

| Homogeneous Catalysis | Precursor to multidentate ligands | Catalysts with tunable electronic and steric properties |

| Metal-Organic Frameworks | Amine-functionalized linker or modulator | MOFs with enhanced gas sorption or separation capabilities |

| Coordination Polymers | Bridging ligand connecting metal centers | Materials with interesting magnetic or optical properties |

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The methoxypyridine unit of this compound can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces in the formation of supramolecular assemblies.

The primary amine group can be protonated to form an ammonium (B1175870) salt, which can then act as a hydrogen bond donor to assemble with suitable acceptor molecules, such as crown ethers or calixarenes. The resulting supramolecular complexes could exhibit interesting properties, such as acting as molecular switches or sensors. The interplay between metal coordination and non-covalent interactions could also lead to the formation of complex, multi-component supramolecular architectures.

Role in Analytical Reagents and Probes

The unique combination of a heterocyclic aromatic ring and a primary amine makes this compound a candidate for development into specialized analytical reagents and probes.

Chemical Sensors (for non-biological targets)

The pyridine nitrogen atom and the primary amine group can act as binding sites for various metal ions and small molecules. This characteristic allows for its potential use as a recognition element in chemical sensors. For instance, the compound could be immobilized on a solid support, such as silica (B1680970) or a polymer matrix, to create a sensor for detecting metal ions in environmental samples. The interaction between the target analyte and the methoxypyridine or amine moieties could induce a measurable signal, such as a change in color, fluorescence, or electrochemical potential.

The selectivity of such a sensor would be influenced by the coordination chemistry of the pyridine and amine groups. Different metal ions would exhibit varying affinities for these binding sites, paving the way for the development of selective sensors. For example, the soft nature of the pyridine nitrogen might favor binding to softer metal ions, while the harder primary amine could interact preferentially with harder metal ions.

Table 1: Potential Non-Biological Targets for a this compound-Based Chemical Sensor

| Target Analyte | Potential Sensing Mechanism |

| Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Coordination with pyridine nitrogen and amine group leading to a colorimetric or fluorescent response. |

| Acidic Gases (e.g., SO₂, NO₂) | Acid-base reaction with the amine or pyridine nitrogen, causing a change in conductivity or optical properties. |

| Organic Pollutants | Host-guest interactions with the aromatic pyridine ring, potentially detectable by surface plasmon resonance. |

Fluorescent Probes (for chemical environments)

Pyridine derivatives are known to exhibit fluorescence, and the photophysical properties of the pyridine ring in this compound could be sensitive to its local chemical environment. The primary amine group provides a reactive handle for attaching other fluorophores or chromophores, creating more complex probe molecules.

For example, the amine could be reacted with a fluorophore that is sensitive to polarity or viscosity. The resulting molecule could then be used to probe these properties in different chemical systems. Changes in the chemical environment would lead to alterations in the fluorescence emission of the probe, providing valuable information about the system under investigation. The methoxy group, as an electron-donating group, can influence the electronic properties of the pyridine ring, potentially enhancing the quantum yield or shifting the emission wavelength of the resulting fluorescent probe.

Potential in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing both a reactive amine and a pyridine ring, makes it a versatile building block in polymer chemistry and materials science.

Monomer for Polymer Synthesis